molecular formula C8H9NO2S B1593712 4-Vinylbenzenesulfonamide CAS No. 2633-64-9

4-Vinylbenzenesulfonamide

Cat. No. B1593712
CAS RN: 2633-64-9
M. Wt: 183.23 g/mol
InChI Key: GKGOIYMLPJJVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Vinylbenzenesulfonamide is a chemical compound with the CAS Number: 2633-64-9 and a molecular weight of 183.23 . It is a solid substance and its IUPAC name is 4-vinylbenzenesulfonamide .


Synthesis Analysis

The synthesis of vinyl sulfonamides, which includes 4-Vinylbenzenesulfonamide, involves a novel approach that uses mild oxidative conditions to induce elimination of an α-selenoether masking group .


Molecular Structure Analysis

The molecular structure of 4-Vinylbenzenesulfonamide is represented by the formula C8H9NO2S . The InChI code for this compound is 1S/C8H9NO2S/c1-2-7-3-5-8 (6-4-7)12 (9,10)11/h2-6H,1H2, (H2,9,10,11) .


Chemical Reactions Analysis

Vinyl sulfonamides are valuable electrophiles for targeted protein modification and inhibition . They have been used in the synthesis of covalent fragments for use in irreversible protein tethering .


Physical And Chemical Properties Analysis

4-Vinylbenzenesulfonamide is a solid substance . It has a boiling point of 351.1±35.0 C at 760 mmHg and a melting point of 137-139 C . It should be stored at -20C, in sealed storage, away from moisture .

Scientific Research Applications

Polymerization and Copolymerization

4-Vinylbenzenesulfonamide plays a significant role in the field of polymer science. Ishizone, Hirao, and Nakahama (1993) explored the anionic block copolymerizations of N,N-diethyl-4-vinylbenzenesulfonamide with various monomers, revealing its utility in creating diverse polymer structures (Ishizone, Hirao, & Nakahama, 1993). Similarly, Voylov et al. (2016) demonstrated the use of 4-vinylbenzenesulfonamide in the free radical and controlled radical polymerization of sodium 4-vinylbenzenesulfonate using graphene oxide as a radical initiator, highlighting its role in advanced polymerization techniques (Voylov et al., 2016).

Catalysis and Oxidation

In the domain of catalysis, Işci et al. (2014) utilized 4-tert-butylbenzenesulfonamide, a derivative of 4-vinylbenzenesulfonamide, in designing an iron phthalocyanine catalyst with remarkable stability and efficiency in the oxidation of olefins (Işci et al., 2014).

Synthesis and Molecular Design

In synthetic chemistry, Fülöpová and Soural (2015) discussed the application of polymer-supported benzenesulfonamides in various chemical transformations, showcasing the versatility of 4-vinylbenzenesulfonamide in synthesizing diverse chemical structures (Fülöpová & Soural, 2015). Fukuyama, Jow, and Cheung (1995) also highlighted the use of nitrobenzenesulfonamides, closely related to 4-vinylbenzenesulfonamide, in the preparation of secondary amines, demonstrating its significance in amine synthesis and protection strategies (Fukuyama, Jow, & Cheung, 1995).

Material Science and Applications

In material science, Tsai and Syu (2005) explored the synthesis and characterization of molecularly imprinted polymers using 4-vinylpyridine, closely related to 4-vinylbenzenesulfonamide, demonstrating its application in creating specific recognition receptors (Tsai & Syu, 2005). Additionally, Neagu and Mikhalovsky (2010) studied new quaternized crosslinked poly(4-vinylpyridines) for the removal of hexavalent chromium from aqueous solutions, illustrating environmental applications of derivatives of 4-vinylbenzenesulfonamide (Neagu & Mikhalovsky, 2010).

Biochemical and Medicinal Applications

In the field of biochemistry and medicine, González-Álvarez et al. (2013) discussed mixed-ligand copper(II)-sulfonamide complexes, including4-methylbenzenesulfonamide derivatives, investigating their DNA binding and anticancer activity. This research highlights the potential biomedical applications of sulfonamide derivatives in treating diseases like cancer (González-Álvarez et al., 2013).

Environmental Applications

The environmental applications of 4-vinylbenzenesulfonamide derivatives are further exemplified in studies like that of Miller and Crosby (1983), who explored the photooxidation of compounds such as N-(4-chlorophenyl)-benzenesulfonamide, revealing insights into environmental degradation processes of related compounds (Miller & Crosby, 1983).

Advanced Material Synthesis

In the advanced materials sector, Lee et al. (2006) investigated the application of 4-vinylbenzenesulfonate derivatives in the synthesis of UV curing inks, illustrating the chemical's role in developing new materials with specific properties (Lee et al., 2006).

Safety And Hazards

The safety information for 4-Vinylbenzenesulfonamide indicates that it is potentially harmful . The hazard statements include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, and P362 .

properties

IUPAC Name

4-ethenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGOIYMLPJJVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299857
Record name 4-ethenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Vinylbenzenesulfonamide

CAS RN

2633-64-9
Record name 4-Ethenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2633-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethenylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC133349
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133349
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Sulfonamido)styrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Vinylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Vinylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Vinylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Vinylbenzenesulfonamide
Reactant of Route 5
4-Vinylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Vinylbenzenesulfonamide

Citations

For This Compound
53
Citations
T Ishizone, J Tsuchiya, A Hirao, S Nakahama - Macromolecules, 1992 - ACS Publications
… these results, it is obvious that anionic polymerization of 6b proceeds exclusively in the vinyl polymerization mode to afford the expected poly(lV,lV-diethyl-4-vinylbenzenesulfonamide). …
Number of citations: 46 pubs.acs.org
R Ghorbani-Vaghei, N Sarmast - Canadian Journal of …, 2017 - cdnsciencepub.com
… To investigate the catalytic performance of poly-4-vinylbenzenesulfonamide/Pd(0) compared with some other reported catalysts and commercial palladium catalysts in the synthesis of 4-…
Number of citations: 7 cdnsciencepub.com
YC Zheng, X Geng, SS Li, JN Wu, CL Xu… - ACS Applied Polymer …, 2021 - ACS Publications
… monomer-containing sulfamide group (4-vinylbenzenesulfonamide, VBS) for the formation … The halogenation of amino in the copolymer [poly (4-vinylbenzenesulfonamide-co-methyl …
Number of citations: 0 pubs.acs.org
T Ishizone, A Hirao, S Nakahama - Macromolecules, 1993 - ACS Publications
The anionic block copolymerizationsbetween six styrene derivatives para-substitutedwith electron-withdrawing groups and four conventional comonomers(isoprene, styrene, 2-…
Number of citations: 78 pubs.acs.org
W Susanto, Y Lam - Tetrahedron, 2011 - Elsevier
… The synthesis of polymer 2 (Scheme 1) began with the conversion of the sodium salt of 4-styrenesulfonic acid 3 to 4-vinylbenzenesulfonamide 4. This was accomplished by first treating …
Number of citations: 15 www.sciencedirect.com
Y Su, C Wang, Q Chen, Y Zhu, S Deng, S Yang… - Green …, 2023 - pubs.rsc.org
… -functionalized core–shell-structured hydrogel, (MesRuArDPEN: 7a,11 Mes = mesitylene and (S,S)-VinylArDPEN = N-((1S,2S)-2-amino-1,2-diphenylethyl)-4-vinylbenzenesulfonamide), …
Number of citations: 0 pubs.rsc.org
A Khazaei, RG Vaghei - Tetrahedron letters, 2002 - Elsevier
… A sample of white finely divided powdered poly[4-vinylbenzenesulfonamide] (8.0 g) was dissolved in dry THF (50 ml). Cl 2(g) was bubbled through the system for 30 min under ice-…
Number of citations: 52 www.sciencedirect.com
L Garcia, A Torrent, E Antico, C Fontas… - Reactive and Functional …, 2008 - Elsevier
… Thus, compound 3 treated with an equivalent of N-Boc protected 4-vinylbenzenesulfonamide 4 in the same conditions described above gave an 85% yield of compound 5. This was …
Number of citations: 22 www.sciencedirect.com
T Taniguchi, M Kasuya, Y Kunisada, T Miyai… - Colloids and Surfaces B …, 2009 - Elsevier
Grafting of a styrene derivative bearing a lactose residue, ie, N-2-4-(vinylbenzenesulfonamido)ethyl lactobionamide (VBSAELA), onto polymer latex particles was carried out in aqueous …
Number of citations: 37 www.sciencedirect.com
K Kamahori, S Tada, K Ito, S Itsuno - Tetrahedron: Asymmetry, 1995 - Elsevier
Crosslinked polymer-supported chiral N-sulfonylamino acids have been synthesized by two methods; namely the chemical modification method and the copolymerization method. In the …
Number of citations: 80 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.